Cas no 807343-04-0 ((2-Bromophenyl)methyl(propyl)amine)

(2-Bromophenyl)methyl(propyl)amine is a brominated aromatic amine compound featuring a propylamine substituent at the benzylic position. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom at the ortho position enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The secondary amine functionality allows further functionalization via alkylation or acylation. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically handled under inert conditions due to its sensitivity to air and moisture. Proper storage and handling are recommended to maintain stability and purity.
(2-Bromophenyl)methyl(propyl)amine structure
807343-04-0 structure
Product name:(2-Bromophenyl)methyl(propyl)amine
CAS No:807343-04-0
MF:C10H14NBr
MW:228.12886
MDL:MFCD09943267
CID:858917
PubChem ID:24703991

(2-Bromophenyl)methyl(propyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(2-Bromobenzyl)propan-1-amine
    • [(2-Bromophenyl)methyl](propyl)amine
    • 807343-04-0
    • N-[(2-bromophenyl)methyl]propan-1-amine
    • SCHEMBL21674165
    • EN300-32238
    • AKOS000187438
    • MFCD09943267
    • C78484
    • N-(2-BROMOPHENYLMETHYL)PROPYLAMINE
    • (2-Bromophenyl)methyl(propyl)amine
    • MDL: MFCD09943267
    • Inchi: InChI=1S/C10H14BrN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3CopyCopied
    • InChI Key: KSMWUBSJLNWWPD-UHFFFAOYSA-NCopyCopied
    • SMILES: CCCNCc1ccccc1Br

Computed Properties

  • Exact Mass: 227.031
  • Monoisotopic Mass: 227.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 267.8±15.0 °C at 760 mmHg
  • Flash Point: 115.8±20.4 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(2-Bromophenyl)methyl(propyl)amine Security Information

(2-Bromophenyl)methyl(propyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B804438-50mg
[(2-Bromophenyl)methyl](propyl)amine
807343-04-0
50mg
$ 70.00 2022-06-06
Aaron
AR00GM6M-50mg
N-(2-BROMOPHENYLMETHYL)PROPYLAMINE
807343-04-0 95%
50mg
$65.00 2025-03-21
Aaron
AR00GM6M-250mg
N-(2-BROMOPHENYLMETHYL)PROPYLAMINE
807343-04-0 95%
250mg
$111.00 2025-01-24
A2B Chem LLC
AH74146-5g
[(2-Bromophenyl)methyl](propyl)amine
807343-04-0 95%
5g
$409.00 2024-04-19
Aaron
AR00GM6M-2.5g
N-(2-BROMOPHENYLMETHYL)PROPYLAMINE
807343-04-0 95%
2.5g
$317.00 2025-01-24
1PlusChem
1P00GLYA-250mg
N-(2-BROMOPHENYLMETHYL)PROPYLAMINE
807343-04-0 95%
250mg
$129.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195861-1g
[(2-Bromophenyl)methyl](propyl)amine
807343-04-0 98%
1g
¥1304.00 2024-07-28
A2B Chem LLC
AH74146-1g
[(2-Bromophenyl)methyl](propyl)amine
807343-04-0 95%
1g
$168.00 2024-04-19
A2B Chem LLC
AH74146-100mg
[(2-Bromophenyl)methyl](propyl)amine
807343-04-0 95%
100mg
$82.00 2024-04-19
1PlusChem
1P00GLYA-500mg
N-(2-BROMOPHENYLMETHYL)PROPYLAMINE
807343-04-0 95%
500mg
$173.00 2025-02-27

Additional information on (2-Bromophenyl)methyl(propyl)amine

Chemical Profile of (2-Bromophenyl)methyl(propyl)amine and Its Significance in Modern Research

(2-Bromophenyl)methyl(propyl)amine, with the CAS number 807343-04-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound, featuring a brominated phenyl ring and an amine functional group, presents unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of (2-Bromophenyl)methyl(propyl)amine consists of a propylamine moiety attached to a brominated benzene ring. This configuration not only contributes to its reactivity but also opens up numerous possibilities for further functionalization, making it a versatile building block in medicinal chemistry. The presence of the bromine atom at the 2-position of the phenyl ring enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting neurological disorders. (2-Bromophenyl)methyl(propyl)amine has emerged as a key intermediate in the synthesis of potential neuroactive compounds. Its structural features allow for the creation of molecules that can interact with specific neurotransmitter receptors, offering promising avenues for treating conditions such as depression, anxiety, and neurodegenerative diseases. For instance, derivatives of this compound have been explored for their ability to modulate serotonin and dopamine pathways, which are crucial for maintaining mental health.

Moreover, the pharmaceutical industry has shown interest in (2-Bromophenyl)methyl(propyl)amine due to its potential applications in anticancer research. The brominated phenyl ring serves as a handle for further chemical modifications, enabling the design of molecules that can inhibit key enzymes involved in cancer cell proliferation. Preliminary studies have indicated that certain analogs of this compound exhibit inhibitory effects on kinases and other targets relevant to tumor growth. These findings have spurred further investigation into its role as a lead compound in oncology drug development.

The synthetic methodologies involving (2-Bromophenyl)methyl(propyl)amine have also seen significant advancements. Researchers have developed efficient protocols for its preparation, often utilizing palladium-catalyzed cross-coupling reactions to introduce additional functional groups with high precision. These synthetic strategies not only enhance the yield and purity of the compound but also provide access to a wide range of derivatives for structural-activity relationship studies. Such developments are crucial for optimizing drug candidates and ensuring their efficacy and safety before clinical trials.

Another area where (2-Bromophenyl)methyl(propyl)amine has made an impact is in materials science. Its unique chemical properties make it suitable for applications in polymer chemistry and nanotechnology. For example, researchers have explored its use in creating conductive polymers and organic semiconductors, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The ability to incorporate this compound into advanced materials highlights its versatility beyond traditional pharmaceutical applications.

The environmental impact of using (2-Bromophenyl)methyl(propyl)amine as an intermediate also deserves consideration. While its applications are numerous and promising, it is essential to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles have been increasingly applied to optimize processes involving this compound, ensuring that future research and industrial use are both effective and environmentally responsible.

In conclusion, (2-Bromophenyl)methyl(propyl)amine (CAS no 807343-04-0) is a multifaceted compound with significant implications across various scientific disciplines. Its role in pharmaceutical research, particularly in the development of neuroactive and anticancer agents, underscores its importance as a synthetic intermediate. Additionally, its potential applications in materials science highlight its broad utility. As research continues to evolve, it is likely that new uses for this compound will be discovered, further solidifying its place as a cornerstone molecule in modern chemistry.

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